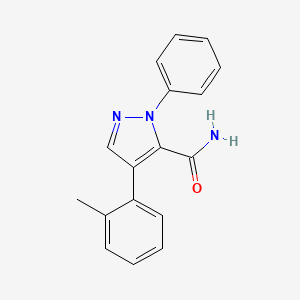

1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide

Description

Structural Classification Within Pyrazole Derivatives

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The structural uniqueness of this compound arises from three key substituents:

- Phenyl group at the 1-position, providing steric bulk and π-conjugation.

- o-Tolyl group (2-methylphenyl) at the 4-position, introducing ortho-substitution effects.

- Carboxamide moiety (-CONH$$_2$$) at the 5-position, enabling hydrogen bonding and dipole interactions.

This substitution pattern distinguishes it from simpler pyrazoles like 1-phenyl-4,5-dihydro-1H-pyrazole (molecular weight 146.19 g/mol) and 1-methyl-4-(p-tolyl)-1H-pyrazole-3-carboxylic acid (molecular weight 216.24 g/mol). The carboxamide group enhances polarity compared to non-functionalized analogs, as evidenced by its higher molecular weight relative to 5-amino-3-(4-methylphenyl)-1-phenylpyrazole (249.31 g/mol).

Table 1: Comparative structural features of related pyrazole derivatives

The ortho-methyl group on the tolyl substituent creates steric hindrance that influences molecular packing and intermolecular interactions, as observed in crystallographic studies of analogous pyrazole-4-carbaldehyde derivatives.

Historical Development in Heterocyclic Chemistry

The synthesis of functionalized pyrazoles dates to the late 19th century, but carboxamide-substituted variants like this compound emerged prominently in the late 20th century with advances in:

- Condensation reactions : Early routes involved cyclocondensation of hydrazines with 1,3-diketones, later adapted for carboxamide incorporation through nitrile intermediates.

- Microwave-assisted synthesis : Modern protocols (e.g., 800W microwave irradiation) reduced reaction times from hours to minutes while improving yields.

- Regioselective functionalization : Techniques for precise substitution at the 4- and 5-positions enabled targeted synthesis of o-tolyl derivatives.

A key milestone was the development of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy for structural verification. For instance, the carboxamide group in this compound shows characteristic IR stretches at 1650–1680 cm$$^{-1}$$ (C=O) and 3200–3400 cm$$^{-1}$$ (N-H). $$ ^1\text{H} $$ NMR spectra typically resolve the o-tolyl methyl group as a singlet near δ 2.3 ppm and pyrazole ring protons as multiplet signals between δ 7.2–8.1 ppm.

The compound’s evolution parallels broader trends in heterocyclic chemistry, where carboxamide groups are increasingly incorporated to modulate solubility and bioactivity. Unlike barbituric acid derivatives (e.g., C$$4$$H$$4$$N$$2$$O$$3$$), which rely on a six-membered pyrimidinetrione core, this pyrazole derivative achieves similar hydrogen-bonding capacity through its amide group while maintaining aromatic stability.

Structure

3D Structure

Properties

Molecular Formula |

C17H15N3O |

|---|---|

Molecular Weight |

277.32 g/mol |

IUPAC Name |

4-(2-methylphenyl)-2-phenylpyrazole-3-carboxamide |

InChI |

InChI=1S/C17H15N3O/c1-12-7-5-6-10-14(12)15-11-19-20(16(15)17(18)21)13-8-3-2-4-9-13/h2-11H,1H3,(H2,18,21) |

InChI Key |

RDYRYBMQCIGNSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(N(N=C2)C3=CC=CC=C3)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is commonly synthesized by refluxing phenylhydrazine with β-diketones or β-ketoesters such as ethyl acetoacetate in ethanol. For example, refluxing phenylhydrazine (100 mmol) with ethyl acetoacetate (100 mmol) in ethanol for 4 hours yields 3-methyl-1-phenyl-1H-pyrazol-5-one as a yellow solid with an 82.6% yield.

Functionalization at the 5-Position

The 5-position carboxamide group is introduced via oxidation and subsequent conversion steps:

- The pyrazol-5-one intermediate is converted to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde by treatment with Vilsmeier–Haack reagent (phosphorus oxychloride and DMF) at 0–5 °C, followed by heating at 120 °C.

- Oxidation of the aldehyde to the corresponding carboxylic acid is achieved by refluxing with potassium permanganate under microwave irradiation, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with a 95% yield.

- Conversion of the carboxylic acid to the acid chloride is performed by refluxing with thionyl chloride for 2 hours, producing a reactive intermediate used directly in the next step.

Amide Formation with o-Tolylamine

The acid chloride intermediate is reacted with o-toluidine (2-methylphenylamine) in the presence of an organic base such as triethylamine or triethylamine hydrochloride at low temperatures (0–5 °C) to form the target carboxamide. This step requires careful temperature control to maximize yield and avoid side reactions.

Alternative Routes via Aminopyrazole Intermediates

Another approach involves the synthesis of 5-amino-1-phenyl-4-(o-tolyl)pyrazole derivatives from hydrazine hydrochlorides and ethoxymethylenemalononitrile, followed by hydrolysis and amidation steps. This method includes:

- Refluxing o-tolylhydrazine hydrochloride with ethoxymethylenemalononitrile in ethanol for several hours to form 5-amino-1-(o-tolyl)-4-pyrazolecarbonitrile.

- Hydrolysis of the nitrile group under basic conditions (e.g., reflux with sodium hydroxide in ethanol) to yield the corresponding carboxamide.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | Phenylhydrazine + ethyl acetoacetate, reflux in ethanol, 4 h | 82.6 | Yellow solid product |

| Vilsmeier–Haack formylation | POCl3 + DMF, 0–5 °C, then 120 °C, 1 h | 85.0 | Light yellow solid |

| Oxidation to carboxylic acid | KMnO4, water, microwave reflux, 0.5 h | 95.0 | White solid |

| Conversion to acid chloride | Thionyl chloride, reflux, 2 h | Not isolated | Used directly in next step |

| Amide formation | Acid chloride + o-toluidine, Et3N, 0–5 °C | 60–70 | Requires temperature control |

| Alternative nitrile route | o-Tolylhydrazine hydrochloride + ethoxymethylenemalononitrile, reflux in ethanol, 3 h | 60–75 | Followed by hydrolysis and amidation |

Analytical and Spectroscopic Data

- The final compound exhibits characteristic ^1H NMR signals for the pyrazole NH proton around 7.5–10.8 ppm and methyl protons of the o-tolyl group near 2.5 ppm.

- Melting points for related pyrazole carboxamides range from 170 to 230 °C depending on substitution patterns.

- Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the molecular formula C16H15N3 (molar mass 249.31 g/mol).

Summary of Key Research Findings

- The multi-step synthesis involving pyrazole ring formation, Vilsmeier–Haack formylation, oxidation, and amidation is well-established and yields the target compound in moderate to good yields.

- Alternative synthetic routes via nitrile intermediates provide flexibility in substituent introduction and may offer advantages in certain cases.

- Temperature control and choice of base during amidation are critical for optimizing yield and purity.

- The compound and its derivatives have been studied for biological activities, underscoring the importance of efficient synthetic access.

Chemical Reactions Analysis

1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research has shown that pyrazole derivatives, including 1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide, have notable anticancer properties. These compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines:

- Cell Line Studies : In vitro assays demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values often in the low micromolar range . For instance, specific derivatives have shown IC50 values of 0.39 µM against HCT116 colon carcinoma cells, indicating potent anticancer activity .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies indicate that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Antioxidant Properties

The antioxidant capacity of pyrazole compounds is another area of interest. They have been reported to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Studies

Several studies have explored the applications of this compound in depth:

Study on Anticancer Efficacy

A study conducted by Xu et al. evaluated a series of pyrazole derivatives for their anticancer activity against various cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxic effects, with some derivatives achieving IC50 values below 0.5 µM against key cancer cell lines .

Investigation of Anti-inflammatory Properties

In another investigation, researchers assessed the anti-inflammatory effects of pyrazole derivatives through in vivo models. The findings suggested that these compounds could effectively reduce markers of inflammation, supporting their potential use in treating inflammatory diseases .

Comparative Data Table

| Compound Name | Biological Activity | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| This compound | Anticancer | 0.39 | HCT116 |

| Other Pyrazole Derivative A | Anticancer | 0.46 | MCF-7 |

| Other Pyrazole Derivative B | Anti-inflammatory | - | In vivo model |

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The exact molecular pathways and targets involved are still under investigation, but studies suggest that the compound may interfere with essential bacterial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Effects

1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide (CAS: 242797-13-3)

- Molecular Formula : C₁₆H₁₅N₃ (identical to the o-tolyl variant).

- Key Difference : The methyl group on the tolyl substituent is in the meta position instead of ortho.

- However, electronic effects (e.g., resonance donation) remain similar .

5-Amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide (CAS: 100061-56-1)

- Molecular Formula : C₁₁H₁₂N₄O.

- Key Features: An amino group replaces the phenyl substituent, and the tolyl group is in the para position.

- Implications: The amino group increases polarity and hydrogen-bonding capacity, improving aqueous solubility. The p-tolyl group’s linear structure may favor crystallinity compared to o-tolyl derivatives .

Bioactive Pyrazole Carboxamides

Tolfenpyrad (CAS: 129558-76-5)

- Molecular Formula : C₂₁H₂₂ClN₃O₂.

- Structure : Features a 4-chloro-3-ethyl-1-methylpyrazole core linked to a p-tolyloxy benzyl group.

- Application : Insecticide with broad-spectrum activity.

- Comparison : The chloro and ethyl substituents enhance electrophilicity, while the benzyl group extends hydrophobicity, critical for pesticidal efficacy. In contrast, the o-tolyl group in the target compound lacks these electrophilic motifs, suggesting divergent applications .

Chlorantraniliprole (CAS: 500008-45-7)

- Molecular Formula : C₁₈H₁₄BrCl₂N₅O₃.

- Structure : Contains bromo, chloro, and methylcarbamoyl groups.

- Application: Highly potent insecticide targeting ryanodine receptors.

- Comparison : The halogenated pyrazole core and complex substituents in Chlorantraniliprole contribute to its insecticidal potency. The simpler o-tolyl derivative may lack comparable receptor affinity but could serve as a scaffold for optimization .

Anti-Inflammatory Pyrazole Derivatives

Evidence from pyrazole-5-carboxamide chalcone hybrids (e.g., compounds with methoxy, methyl, or phenyl substituents) indicates that electron-donating groups (EDGs) enhance anti-inflammatory activity. For example, derivatives with methoxy-EDGs showed ED₅₀ values as low as 18 mg/kg in rodent models .

Table 1. Structural and Functional Comparison of Pyrazole Carboxamides

Biological Activity

1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrazole ring substituted with phenyl and o-tolyl groups, along with a carboxamide functional group. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, recent research indicates that related compounds exhibit significant cytotoxicity against various cancer cell lines:

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been extensively studied. For example, compounds have shown significant in vivo antioxidant activity by reducing oxidative stress markers in treated animals:

| Compound | Antioxidant Activity (Assay) | Result |

|---|---|---|

| This compound | Catalase Activity | Significant increase compared to control |

| 3-(pyridin-4-yl)-1H-pyrazole derivatives | GSH and MDA levels | Reduced levels indicating antioxidant potential |

These results imply that the compound may effectively scavenge free radicals and reduce oxidative damage.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. Compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

| Compound | COX Inhibition (IC50 µM) | Reference |

|---|---|---|

| Pyrazole derivative X | COX-2: 0.01 | |

| Pyrazole derivative Y | COX-1: 5.40 |

This suggests that the compound may also exhibit anti-inflammatory properties through COX inhibition.

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

Enzyme Inhibition

Research indicates that pyrazole derivatives can inhibit key enzymes involved in cancer proliferation and inflammatory processes. For instance, compounds have shown inhibition against Aurora-A kinase and other kinases critical for tumor growth:

| Enzyme Target | Inhibition (IC50 µM) |

|---|---|

| Aurora-A kinase | 0.067 |

| CDK2 | 25 nM |

These interactions highlight the potential of the compound as a therapeutic agent in cancer and inflammatory diseases.

Case Studies

A case study involving the synthesis and evaluation of related pyrazole compounds demonstrated their efficacy against various cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity:

Study Overview:

Researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on A549 lung cancer cells. The study found that certain modifications significantly increased potency compared to standard treatments, suggesting a promising avenue for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.